Product packaging for 2,6-Dihydroxynicotinamide(Cat. No.:CAS No. 35441-11-3)

2,6-Dihydroxynicotinamide

Cat. No.: B1587896
CAS No.: 35441-11-3
M. Wt: 154.12 g/mol
InChI Key: UYYJYLJAFBVFJW-UHFFFAOYSA-N
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Description

Historical Context and Significance of Pyridinecarboxamide Derivatives in Biomedical Research

Pyridinecarboxamide derivatives, a class of organic compounds featuring a pyridine (B92270) ring attached to a carboxamide group, have long been a focal point of biomedical research. ontosight.aimdpi.com Their versatile chemical structure allows for a wide range of modifications, leading to compounds with diverse biological activities. mdpi.com Historically, research into these derivatives has yielded significant advancements in various therapeutic areas.

The core structure of pyridinecarboxamide is a key component in numerous established drugs, and its derivatives have been investigated for a wide array of pharmacological properties, including:

Anticancer effects ontosight.aismolecule.com

Anti-inflammatory properties ontosight.aismolecule.com

Antimicrobial and antifungal activities ontosight.aialliedacademies.org

Antiviral and anti-HIV potential alliedacademies.org

Neuroprotective effects smolecule.com

Anticonvulsant capabilities alliedacademies.org

The significance of this class of compounds is underscored by their role as enzyme inhibitors, which is a crucial mechanism in the treatment of many diseases. nih.gov For instance, certain pyridinecarboxamide derivatives have been designed and have shown potential as glucokinase activators for diabetes management and as inhibitors of SHP2, a protein implicated in various cancers. wisdomlib.orgnih.gov The ongoing synthesis and study of new pyridinecarboxamide derivatives remain a promising frontier in drug discovery and medicinal chemistry, with researchers continuously exploring their potential to address a multitude of health conditions. mdpi.comwisdomlib.org

Rationale for Investigating 2,6-Dihydroxynicotinamide in Academic Settings

The investigation of this compound, a derivative of nicotinamide (B372718) (a form of vitamin B3), is driven by its notable biological activities and its role as a metabolite. researchgate.netmdpi.com Academic research into this compound is largely propelled by its potential applications in dermatology and its intriguing biochemical properties.

A primary area of interest is its role in skin health. Studies have shown that this compound can stimulate the production of essential proteins in the skin, such as collagen and elastin (B1584352). researchgate.netscconline.org Specifically, it has demonstrated a greater stimulatory effect on types I and III collagen compared to other niacin derivatives. mdpi.commdpi.com This has led to investigations into its potential as an anti-aging agent, with research exploring its ability to counteract the effects of UV radiation on skin cells. mdpi.commdpi.com

Furthermore, this compound exhibits direct antioxidant properties, which is another key factor in its investigation for dermatological applications. mdpi.commdpi.com The compound's ability to mitigate oxidative stress is a significant area of study. dntb.gov.ua

From a biochemical standpoint, understanding the synthesis and metabolic pathways of this compound provides insight into the broader metabolism of nicotinamide in the body. researchgate.net Its preparation can be achieved through chemical synthesis, for example, by the reaction of 1,3-dimethyluracil (B184088) with malonamide (B141969). sigmaaldrich.comchemsrc.com

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C6H6N2O3 sigmaaldrich.com
Molecular Weight 154.12 g/mol sigmaaldrich.com
CAS Number 35441-11-3 sigmaaldrich.com
Melting Point 249 °C (decomposes) sigmaaldrich.comchemsrc.com
Appearance Colorless solid acs.org

Overview of Current Research Trajectories for this compound

Current research on this compound is primarily concentrated on its potential applications in skin care and its role as an enzyme inhibitor. The main trajectories include:

Anti-aging and Skin Health: A significant portion of ongoing research focuses on the anti-aging properties of this compound. researchgate.netscconline.org Studies are investigating its mechanism of action in stimulating the synthesis of collagen and fibrillin in dermal fibroblasts, both in normal and UVA-irradiated cells. researchgate.netscconline.orgnih.gov Research has shown that it can significantly stimulate the expression of elastin and fibrillin, and directly inhibit enzymes that break down the extracellular matrix. scconline.orgnih.gov

Antioxidant Activity: Researchers are exploring the direct antioxidant capabilities of this compound. mdpi.commdpi.com Studies have indicated that it possesses a greater direct antioxidant effect compared to other nicotinamide derivatives, which may contribute to its collagen-stimulating properties. mdpi.com

Enzyme Inhibition: The inhibitory effects of this compound on various enzymes are a key area of investigation. Specifically, its ability to inhibit matrix metalloproteinases (MMPs) and elastase, enzymes that degrade the skin's structural proteins, is being studied. researchgate.netscconline.orgnih.gov

Chemical Synthesis and Derivatives: The synthesis of this compound and its derivatives remains an active area of research. sigmaaldrich.comchemsrc.com For example, it can be used as a starting material for the preparation of 2,6-dichloronicotinonitriles, which are valuable intermediates in chemical synthesis. scispace.com

Table 2: Investigated Biological Activities of this compound

Biological ActivityResearch FocusKey FindingsSource
Collagen Stimulation Increased production of collagen types I, III, and V in dermal fibroblasts.Showed greater stimulatory effect on types I and III collagen compared to other niacin derivatives. mdpi.comscribd.com
Elastin and Fibrillin Stimulation Increased expression of elastin and fibrillin in dermal fibroblasts.Significantly stimulated elastin and fibrillin expression in both non-irradiated and UVA-irradiated cells. researchgate.netscconline.org
Enzyme Inhibition Direct inhibition of matrix metalloproteinases (MMPs) and elastase.Demonstrated direct inhibitory activity against these extracellular matrix-degrading enzymes. scconline.orgnih.gov
Antioxidant Activity Direct scavenging of free radicals.Exhibited greater direct antioxidant activity than other tested niacin derivatives. mdpi.commdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O3 B1587896 2,6-Dihydroxynicotinamide CAS No. 35441-11-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-6-oxo-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c7-5(10)3-1-2-4(9)8-6(3)11/h1-2H,(H2,7,10)(H2,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYJYLJAFBVFJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409064
Record name 2,6-Dihydroxynicotinamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35441-11-3
Record name 1,2-Dihydro-6-hydroxy-2-oxo-3-pyridinecarboxamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dihydroxynicotinamide
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Record name 2,6-Dihydroxynicotinamide
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Biological Activities and Mechanistic Investigations of 2,6 Dihydroxynicotinamide

Antioxidant Activity and Oxidative Stress Modulation

Oxidative stress, resulting from an imbalance between free radical production and the body's ability to counteract their harmful effects, is a key factor in cellular damage and aging. Research has explored the potential of 2,6-dihydroxynicotinamide to mitigate this stress through various mechanisms.

One of the primary ways an antioxidant can function is by directly neutralizing free radicals. The potency of this compound in this regard has been evaluated using assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) or ABTS assay. This method measures the ability of a compound to inhibit the oxidation of ABTS into its radical cation, ABTS•+.

Studies have demonstrated that this compound possesses significant direct antioxidant activity. In comparative analyses with nicotinamide (B372718) and other derivatives, this compound showed a greater capacity for direct free radical scavenging. Research indicates a direct and potent inhibition of ABTS oxidation by this compound, suggesting its hydroxyl groups (-OH) attached to the aromatic ring are effective at donating hydrogen atoms to neutralize free radicals. mdpi.com

Table 1: Inhibition of ABTS Oxidation by Nicotinamide Derivatives This interactive table summarizes the comparative antioxidant activity observed in research studies.

Compound Relative ABTS Oxidation Inhibition
This compound High
Nicotinamide Moderate
Other Derivatives Variable

Beyond direct scavenging, some compounds can bolster the body's own antioxidant defenses. This endogenous system includes enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). While the parent compound, nicotinamide, has been shown in some studies to normalize the activity of these enzymes under conditions of oxidative stress, specific research detailing the influence of this compound on these endogenous antioxidant enzyme systems is limited. Further investigation is required to determine if this compound exerts its antioxidant effects by upregulating these crucial cellular enzymes.

The ultimate measure of an antioxidant's efficacy is its ability to protect cells from damage. The photoprotective potential of this compound has been investigated in models of skin aging, specifically in human dermal fibroblasts exposed to Ultraviolet A (UVA) radiation.

UVA radiation is a significant environmental stressor that induces oxidative stress, leading to the breakdown of collagen and accelerated skin aging. Studies have shown that niacin derivatives, including this compound, can offer protection in this context. mdpi.com Notably, this compound demonstrated a more pronounced stimulatory effect on type I and type III collagen expression in both non-irradiated and UVA-radiated fibroblasts compared to other tested niacin derivatives. mdpi.com This superior protective and restorative effect is believed to be linked to its greater direct antioxidant activity. mdpi.com By stimulating crucial components of the extracellular matrix and heat shock proteins, this compound demonstrates a capacity for cellular protection against oxidative damage induced by environmental factors like UVA radiation. mdpi.comnih.gov

Anti-Inflammatory Properties of this compound

Inflammation is a complex biological response to harmful stimuli. While essential for healing, chronic inflammation contributes to a variety of diseases. The anti-inflammatory potential of nicotinamide and its derivatives has been an area of active research.

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6), are key signaling molecules that drive the inflammatory process. The parent compound, nicotinamide, has been shown to inhibit the expression of several of these pro-inflammatory cytokines. However, specific studies focusing on the direct effects of this compound on the expression of key inflammatory cytokines and mediators are not extensively available in the current scientific literature. Therefore, its specific profile in modulating these critical inflammatory molecules remains an area for future research.

The expression of inflammatory molecules is controlled by complex intracellular signaling pathways. Key pathways implicated in inflammation include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Research on nicotinamide has suggested it can inhibit these pathways, thereby reducing the inflammatory response. nih.gov However, there is a lack of specific published research investigating whether this compound exerts anti-inflammatory effects through the modulation of the NF-κB, MAPK, or other significant inflammatory signaling cascades. Elucidating the interaction of this specific derivative with these pathways is crucial to fully understanding its potential as an anti-inflammatory agent.

Effects on Extracellular Matrix (ECM) Remodeling

The structural integrity and functional capacity of the skin are largely dependent on the complex network of the extracellular matrix (ECM), which is primarily composed of collagen and elastin (B1584352) fibers. The compound this compound has been identified as a significant modulator of ECM components, influencing the expression of key structural proteins and regulating the activity of enzymes involved in their degradation.

Research has demonstrated that this compound plays a crucial role in stimulating the production of fibrillar collagens, which are essential for the skin's tensile strength and structure. In studies involving dermal fibroblasts, this compound has been shown to significantly increase the expression of type I, III, and V collagen. mdpi.com

In non-irradiated dermal fibroblasts, this compound demonstrated a marked ability to enhance collagen synthesis. At a concentration of 1%, it stimulated the expression of type I, III, and V collagen. mdpi.com Notably, its effect on type III and V collagen was also significant at lower concentrations of 0.1% and even 0.01% for type V. mdpi.com For instance, at a 1% concentration, it increased type III collagen levels to 638% of the control, and at 0.1%, to 510%. mdpi.com Similarly, type V collagen levels were boosted to 152% and 244% at concentrations of 0.01% and 0.1%, respectively. mdpi.com

The stimulatory effects of this compound on collagen expression were also observed in UVA-radiated dermal fibroblasts, a model for photoaged skin. Despite the damaging effects of UVA radiation, which typically inhibits the expression of type I and III collagen, this compound was able to significantly counteract this effect. mdpi.com It stimulated the expression of type I collagen at concentrations of 0.1% and 1%, and types III and V collagen at 0.1% and 1%. mdpi.com The stimulatory effect of this compound on types I and III collagen was found to be greater than that of nicotinamide and other derivatives. mdpi.com

Table 1: Stimulation of Fibrillar Collagen Expression by this compound in Non-Irradiated Dermal Fibroblasts

Collagen Type Concentration of this compound Stimulation (% of Control)
Type III 0.1% 510%
Type III 1% 638%
Type V 0.01% 152%
Type V 0.1% 244%

In addition to its effects on collagen, this compound also influences the synthesis of elastin and fibrillins, which are critical for the elasticity and resilience of the skin. nih.gov Fibrillins are essential glycoproteins that form the scaffold for elastin deposition. nih.gov

Studies have shown that this compound can significantly stimulate the expression of elastin, as well as fibrillin-1 and fibrillin-2, in both non-irradiated and UVA-radiated dermal fibroblasts. nih.gov This suggests a potential role for the compound in maintaining the structural and functional integrity of the skin's elastic fiber network, which is often compromised during aging and photoaging. nih.gov The stimulation of these components is a key mechanism for its anti-skin aging potential. nih.gov

Matrix metalloproteinases (MMPs) are a family of enzymes responsible for the degradation of ECM components, including collagen and elastin. nih.gov Elevated MMP activity is a hallmark of skin aging and photoaging. nih.gov Similarly, elastase is an enzyme that specifically breaks down elastin.

Research has revealed that this compound can directly inhibit the activity of several MMPs, including MMP-1, MMP-3, and MMP-9, as well as elastase. nih.gov This inhibitory action helps to preserve the integrity of the ECM by preventing the excessive breakdown of its structural proteins. nih.gov The ability to both stimulate the synthesis of new ECM components and inhibit their degradation positions this compound as a compound with significant potential for maintaining skin health. nih.gov

Modulation of Heat Shock Proteins (HSPs) Expression by this compound

Heat shock proteins (HSPs) are a group of proteins that play a vital role in cellular stress responses and protein folding. Their expression can be modulated by various stimuli, including environmental stressors and certain chemical compounds.

This compound has been shown to differentially regulate the expression of several key heat shock proteins in dermal fibroblasts. mdpi.com In UVA-radiated fibroblasts, this compound significantly stimulated the expression of HSP-27, HSP-47, HSP-70, and HSP-90. researchgate.net

Specifically, in UVA-radiated cells, this compound at concentrations of 0.1% and 1% stimulated HSP-90 expression to 630% and 796% of the UVA-radiated control, respectively. researchgate.net This upregulation of HSPs is significant as these proteins are crucial for protecting cells from damage and maintaining protein homeostasis, particularly under conditions of stress like UVA radiation. mdpi.com The stimulation of HSP-47 is particularly relevant to ECM remodeling, as it is a collagen-specific molecular chaperone. mdpi.com

Table 2: Stimulation of HSP-90 Expression by this compound in UVA-Radiated Dermal Fibroblasts

Concentration of this compound Stimulation of HSP-90 (% of UVA-Radiated Control)
0.1% 630%
1% 796%

Cellular and Molecular Interactions of this compound

The biological activities of this compound stem from its interactions at the cellular and molecular level. Its ability to stimulate the expression of fibrillar collagens and heat shock proteins suggests an influence on transcriptional and translational processes within dermal fibroblasts. mdpi.com Furthermore, the direct inhibition of MMPs and elastase indicates a direct interaction with these enzymes, likely through binding to their active sites or allosteric regulatory sites. nih.gov These interactions collectively contribute to the compound's observed effects on ECM remodeling and cellular stress responses.

Impact on Fibroblast Proliferation, Viability, and Function

This compound, a derivative of nicotinamide (a form of vitamin B3), demonstrates significant activity in human dermal fibroblasts, playing a crucial role in the synthesis and maintenance of the extracellular matrix (ECM). mdpi.comscconline.org Research indicates that this compound effectively stimulates the production of essential structural proteins, which are vital for skin integrity and resilience. mdpi.com

Studies have shown that this compound significantly stimulates the expression of fibrillar collagens, including types I, III, and V, in both non-irradiated and UVA-irradiated fibroblasts. mdpi.com Notably, it exhibits a greater stimulatory effect on type I and type III collagen compared to its parent compound, nicotinamide, and other derivatives. mdpi.comresearchgate.netmdpi.com This enhanced collagen synthesis suggests a potent role in mitigating the loss of structural proteins associated with both intrinsic aging and photoaging. mdpi.com

Beyond collagen, this compound also influences the expression of other critical ECM components. It has been found to stimulate the production of elastin, as well as fibrillin-1 and fibrillin-2, further contributing to the structural integrity of the dermis. scconline.orgnih.gov The compound's beneficial effects are also linked to its ability to up-regulate the expression of various heat shock proteins (HSPs), including HSP-27, HSP-47, HSP-70, and HSP-90. mdpi.com These proteins act as molecular chaperones, aiding in proper protein folding and protecting cells from stress, such as that induced by UVA radiation. mdpi.com The stimulatory impact on both ECM proteins and HSPs underscores its potential to protect and repair fibroblast function. mdpi.comnih.gov Furthermore, this compound was found to have greater direct antioxidant activity than other tested niacin derivatives. mdpi.com

Table 1: Effects of this compound on Fibroblast Function

Target MoleculeObserved EffectConditionReference
Collagen ISignificant StimulationNon-irradiated & UVA-irradiated mdpi.com
Collagen IIISignificant Stimulation (greater than other derivatives)Non-irradiated & UVA-irradiated mdpi.com
Collagen VSignificant StimulationNon-irradiated & UVA-irradiated mdpi.com
ElastinSignificant StimulationNon-irradiated & UVA-irradiated scconline.orgnih.gov
Fibrillin-1 & Fibrillin-2Significant StimulationNon-irradiated & UVA-irradiated scconline.orgnih.gov
Heat Shock Proteins (HSP-27, 47, 70, 90)StimulationNon-irradiated & UVA-irradiated mdpi.com

Potential Influence on NAD+ Metabolism and Cellular Bioenergetics

As a derivative of nicotinamide, this compound is intrinsically linked to the cellular metabolism of nicotinamide adenine (B156593) dinucleotide (NAD+). NAD+ is a fundamental coenzyme in redox reactions, central to energy metabolism, and serves as a substrate for critical enzymes involved in cellular signaling and repair. nih.govplos.orgfrontiersin.org The primary mechanism for regenerating NAD+ in mammalian cells is the salvage pathway, which recycles nicotinamide back into NAD+. frontiersin.orgnih.govstanford.edunih.gov

Nicotinamide itself has been shown to protect the cellular metabolism of dermal fibroblasts, particularly under conditions of oxidative stress. nih.govmdpi.comresearchgate.netovid.com Oxidative stress is known to disrupt cellular energy production, leading to a decrease in both glycolysis and oxidative phosphorylation rates and, consequently, lower ATP levels. nih.gov Treatment with nicotinamide can restore glycolytic rates and return ATP levels to normal. nih.govresearchgate.net This protective effect is significantly inhibited by FK866, a known inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. nih.govresearchgate.net This finding strongly suggests that the bioenergetic benefits of nicotinamide are mediated through its role in NAD+ synthesis. nih.govmdpi.com

Enzymatic Interactions and Inhibitory Profiles

The structural similarity of this compound to nicotinamide suggests potential interactions with several classes of enzymes that use NAD+ or nicotinamide.

Sirtuins: The sirtuin family of proteins are NAD+-dependent deacetylases that regulate a wide array of cellular processes, including aging, transcription, and metabolism. mdpi.comnih.gov Nicotinamide is a well-established feedback inhibitor of sirtuin activity. nih.govnih.gov It functions as a noncompetitive inhibitor, and its presence can regulate the deacetylase activity of various sirtuin isoforms, including SIRT1. nih.govnih.govmdpi.com Therefore, this compound may act as a modulator of sirtuin activity, although the specific inhibitory constants and isoform selectivity have not been detailed.

Poly(ADP-ribose) Polymerases (PARPs): PARPs are a family of enzymes involved in DNA repair and genomic stability. researchgate.netnih.govresearchgate.net These enzymes consume NAD+ as a substrate to synthesize poly(ADP-ribose) chains on target proteins. Nicotinamide is known to be a weak, endogenous inhibitor of PARP activity. researchgate.net Early designs of synthetic PARP inhibitors were often based on mimicking the structure of nicotinamide. researchgate.net This suggests that this compound could also exhibit inhibitory activity against PARP enzymes.

Nicotinamide N-methyltransferase (NNMT): NNMT is an enzyme that catalyzes the methylation of nicotinamide, playing a role in metabolic regulation. rsc.orgmdpi.compatsnap.com Overexpression of NNMT has been linked to various metabolic diseases. patsnap.comuniversiteitleiden.nl Small molecule inhibitors of NNMT have been developed, some of which are nicotinamide analogs that compete for the nicotinamide binding pocket of the enzyme. mdpi.comuniversiteitleiden.nlacs.org As a nicotinamide derivative, this compound could potentially interact with the active site of NNMT, acting as either a substrate or an inhibitor. mdpi.com

Matrix Metalloproteinases (MMPs) and Elastase: In addition to intracellular enzymes, research has shown that nicotinamide derivatives, including this compound, can directly inhibit the activity of extracellular matrix-degrading enzymes such as MMPs (specifically MMP-1, -3, and -9) and elastase. scconline.orgnih.gov This direct inhibitory action helps prevent the breakdown of collagen and elastin in the dermal matrix. nih.gov

Table 2: Potential Enzymatic Interactions of this compound

Enzyme ClassKnown Interaction of Parent Compound (Nicotinamide)Potential Interaction of this compoundReference
Sirtuins (e.g., SIRT1)Feedback InhibitionInhibition/Modulation nih.govnih.gov
PARPsWeak InhibitionInhibition researchgate.netresearchgate.net
NNMTSubstrateSubstrate or Inhibition mdpi.compatsnap.com
MMPs & ElastaseDirect InhibitionDirect Inhibition scconline.orgnih.gov

Receptor Binding and Agonist/Antagonist Activities

Currently, there is limited specific information in the scientific literature detailing the direct binding of this compound to specific cellular receptors. Its biological effects appear to be primarily mediated through its role in metabolic pathways, such as NAD+ synthesis, and its direct interactions with various enzymes, rather than through classical receptor-ligand agonism or antagonism. Further research is required to determine if this compound has any affinity for specific cell surface or nuclear receptors.

Assessment of Cell-Specific Responses and Cytotoxicity Mechanisms

The cellular response to nicotinamide derivatives can be highly specific to the cell type and metabolic state. For instance, while nicotinamide protects normal human beta cells from necrosis induced by chemical stressors like hydrogen peroxide, it does not protect them from cytokine-induced apoptosis. nih.gov This highlights that the protective mechanisms are pathway-specific.

In the context of cytotoxicity, some nicotinamide-based derivatives have been synthesized and evaluated as potential cytotoxic agents against cancer cell lines. nih.govresearchgate.net Studies on other NAD+ precursors, such as dihydronicotinamide riboside (NRH), show that extreme boosts in NAD+ levels can induce dose-dependent cytotoxicity in certain cell lines, like hepatocellular carcinoma (HepG3) cells, but not in others, such as human embryonic kidney (HEK293T) cells. nih.govplos.org The mechanism in sensitive cells involves an increase in reactive oxygen species (ROS), altered mitochondrial membrane potential, and the induction of apoptosis-related proteins like PUMA and BAX. nih.govplos.org

For this compound itself, its strong antioxidant properties suggest a protective role against oxidative stress-induced cell death in normal cells like fibroblasts. mdpi.com However, the potential for selective cytotoxicity in cancer cells, a characteristic of some related nicotinamide derivatives, remains an area for further investigation. nih.govresearchgate.net The specific mechanisms, whether through caspase-dependent apoptosis or other pathways, have not been fully elucidated for this particular compound. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of 2,6 Dihydroxynicotinamide Derivatives

Identification of Pharmacophoric Features for Biological Efficacy

The biological efficacy of 2,6-dihydroxynicotinamide derivatives is intrinsically linked to their pharmacophoric features, which are the essential spatial and electronic characteristics required for molecular interactions with biological targets. For the broader class of nicotinamide (B372718) derivatives, several key features have been identified as critical for their activity.

The nicotinamide core itself represents a fundamental scaffold. The pyridine (B92270) ring and the carboxamide group are central to the molecule's ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological macromolecules.

In studies of related nicotinamide derivatives, the substitution on the amide nitrogen has been shown to be a significant determinant of activity. For instance, in a series of 2-hydroxy-N-(phenyl)nicotinamides, the electronic properties of the phenyl ring were found to be crucial for anti-inflammatory activity. Derivatives bearing electron-withdrawing groups on the phenyl ring exhibited more potent activity, suggesting that the electronic nature of this substituent is a key pharmacophoric element researchgate.net.

Furthermore, research on other nicotinamide analogs has highlighted the importance of the spatial arrangement of substituents. For certain antifungal nicotinamide derivatives, the specific positioning of amino and isopropyl groups was found to be critical for their efficacy nih.gov. This underscores the importance of the three-dimensional arrangement of functional groups for optimal interaction with the target.

For this compound specifically, the two hydroxyl groups on the pyridine ring are defining pharmacophoric features. These groups can act as both hydrogen bond donors and acceptors, significantly influencing the molecule's solubility, electronic properties, and potential interactions with biological targets. The enolic hydroxyl group, in particular, has been identified as a key component of the active pharmacophore in some related compounds with immunosuppressive effects researchgate.net.

FeatureImportance for Biological EfficacySource
Nicotinamide CoreEssential scaffold for molecular interactions.General Knowledge
Carboxamide GroupParticipates in hydrogen bonding.General Knowledge
Substituents on Amide NitrogenInfluences electronic properties and activity. researchgate.net
Spatial Arrangement of SubstituentsCritical for optimal target interaction. nih.gov
Hydroxyl Groups at C2 and C6Act as hydrogen bond donors/acceptors, influencing solubility and target binding.Inferred
Enolic Hydroxyl GroupIdentified as a key pharmacophoric feature in related immunosuppressive compounds. researchgate.net

Impact of Hydroxylation Pattern and Substituents on Activity Profiles

The biological activity of this compound derivatives can be significantly modulated by altering the hydroxylation pattern and introducing various substituents. These modifications can affect the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn influence its pharmacokinetic and pharmacodynamic profiles.

The position and number of hydroxyl groups on the nicotinamide scaffold are critical. While the focus here is on the 2,6-dihydroxy pattern, it is understood from broader studies on related heterocyclic compounds that different hydroxylation patterns can lead to distinct biological activities.

The nature of the substituent on the amide nitrogen also plays a pivotal role in defining the activity profile. As mentioned, for 2-hydroxy-N-(phenyl)nicotinamides, electron-withdrawing substituents on the phenyl ring, such as chloro, bromo, or nitro groups, were found to enhance anti-inflammatory activity researchgate.net. Conversely, the introduction of alkyl groups on the phenyl ring led to a decrease in potency researchgate.net. This highlights a clear SAR where the electronic effect of the substituent directly correlates with the biological response.

In the context of antifungal nicotinamide derivatives, modifications to the core and its appendages have yielded compounds with potent and broad-spectrum activity. For example, the development of a series of nicotinamide derivatives led to the identification of a compound with an MIC value of 0.25 μg/mL against Candida albicans, demonstrating the potential for targeted modifications to yield highly active agents nih.gov.

ModificationImpact on ActivityExampleSource
Electron-withdrawing group on N-phenylEnhanced anti-inflammatory activity4-Cl, 4-Br, 4-NO2 researchgate.net
Alkyl group on N-phenylDecreased anti-inflammatory activityAlkyl substitution researchgate.net
Specific amino and isopropyl positioningCritical for antifungal activityCompound 16g nih.gov

Rational Design Principles for Novel this compound Analogs with Enhanced Bioactivity

The rational design of novel this compound analogs with improved biological activity is a systematic process that leverages the understanding of SAR and the principles of medicinal chemistry. The goal is to optimize the lead compound, this compound, to achieve enhanced potency, selectivity, and pharmacokinetic properties.

A primary strategy in the rational design of new analogs is lead optimization. This involves making systematic modifications to the lead structure and evaluating the impact on biological activity. Based on the SAR data from related nicotinamide derivatives, several design principles can be proposed for this compound analogs.

One approach is the modification of the substituent on the amide nitrogen. Guided by the finding that electron-withdrawing groups can enhance the activity of related compounds, a series of analogs could be synthesized with various electronically diverse substituents to probe the electronic requirements for optimal activity researchgate.net.

Another design principle involves isosteric and bioisosteric replacements. This strategy entails replacing certain functional groups with others that have similar steric and electronic properties to improve the molecule's characteristics. For example, one of the hydroxyl groups on the pyridine ring could be replaced with other hydrogen-bonding moieties to fine-tune the compound's interaction with its biological target.

The overarching goal is to develop a comprehensive SAR profile for the this compound scaffold, which will serve as a roadmap for the design of future analogs with superior therapeutic potential.

Computational Approaches in 2,6 Dihydroxynicotinamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as 2,6-Dihydroxynicotinamide, and a biological target, typically a protein or enzyme. By simulating the binding process, researchers can identify key amino acid residues involved in the interaction and estimate the binding affinity, which is often expressed as a docking score.

While specific molecular docking studies focused exclusively on this compound are not extensively documented in publicly available research, studies on structurally related nicotinamide (B372718) derivatives provide a framework for its potential interactions. For instance, research on novel nicotinamide derivatives has utilized molecular docking to investigate their binding to various enzymes. These studies reveal how the nicotinamide scaffold can fit into the active sites of target proteins, forming hydrogen bonds and other non-covalent interactions that are crucial for biological activity.

For example, in a hypothetical docking study of this compound with a target enzyme, the hydroxyl groups at the 2 and 6 positions would likely play a significant role in forming hydrogen bonds with polar amino acid residues in the binding pocket. The amide group could also act as both a hydrogen bond donor and acceptor, further stabilizing the ligand-target complex. The predicted binding energy from such a simulation would offer a quantitative measure of the compound's potential efficacy as an inhibitor or activator of the target.

Table 1: Illustrative Molecular Docking Results for Nicotinamide Derivatives Against a Hypothetical Target Enzyme

CompoundDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
Nicotinamide-5.8ASP120, SER95, GLY96
This compound -7.2ASP120, SER95, TYR150, LYS88
N-methylnicotinamide-6.1ASP120, GLY96

Note: The data in this table is illustrative and intended to demonstrate the type of information obtained from molecular docking simulations. The values are not based on actual experimental or computational studies of this compound.

Quantum Chemical Calculations (e.g., Density Functional Theory, Frontier Molecular Orbital Analysis)

Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of molecules. Density Functional Theory (DFT) is a widely used method to investigate the geometric and electronic properties of compounds like this compound. DFT calculations can determine optimized molecular geometry, charge distribution, and vibrational frequencies.

Frontier Molecular Orbital (FMO) analysis, a component of DFT studies, is particularly valuable for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the presence of electron-donating hydroxyl groups and the electron-withdrawing nicotinamide core would influence the energies of its frontier orbitals. DFT calculations could precisely quantify these effects.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound Calculated by DFT

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: This data is hypothetical and for illustrative purposes. Actual values would be obtained from specific DFT calculations for this compound.

In Silico Prediction of Biological Activity and Potential ADME Properties

In the early stages of drug development, it is crucial to assess the pharmacokinetic properties of a compound, which are often summarized by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion. In silico tools can predict these properties based on the molecule's structure, helping to identify potential liabilities before extensive experimental testing.

For this compound, various computational models can predict its likely ADME profile. These predictions are based on established relationships between molecular descriptors (such as lipophilicity (logP), molecular weight, and polar surface area) and ADME characteristics.

Absorption: Predictions would indicate the likelihood of oral bioavailability, considering factors like its ability to cross the intestinal membrane.

Distribution: The models would estimate how the compound distributes throughout the body, including its potential to cross the blood-brain barrier.

Metabolism: In silico tools can predict the most likely sites of metabolic modification by cytochrome P450 enzymes.

Excretion: Predictions would suggest the primary routes of elimination from the body.

The evaluation of "drug-likeness" is another important aspect of in silico analysis, often assessed using rules such as Lipinski's Rule of Five. These guidelines help to determine if a compound possesses physicochemical properties that would make it a likely orally active drug in humans.

Table 3: Predicted ADME and Drug-Likeness Properties for this compound (Illustrative)

PropertyPredicted ValueInterpretation
Molecular Weight154.12 g/mol Favorable (within Lipinski's rule)
LogP-0.5Indicates good water solubility
Hydrogen Bond Donors3Favorable (within Lipinski's rule)
Hydrogen Bond Acceptors4Favorable (within Lipinski's rule)
Polar Surface Area89.5 ŲSuggests good cell membrane permeability
Lipinski's Rule of Five0 ViolationsLikely to be orally bioavailable

Note: These values are based on the known chemical structure of this compound and are intended for illustrative purposes to show the output of in silico ADME prediction tools.

Analytical Methodologies for 2,6 Dihydroxynicotinamide in Biological Systems

Chromatographic Techniques for Separation and Quantification

There is a notable absence of published, validated methods employing High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for the specific separation and quantification of 2,6-Dihydroxynicotinamide in biological samples. While these techniques are standard for the analysis of related compounds like nicotinamide (B372718) and its metabolites, specific parameters such as column chemistry, mobile phase composition, gradient elution programs, and mass spectrometry transitions for this compound have not been documented.

A general metabolomics study mentioned the comprehensive profiling of metabolites in serum samples using LC-MS/MS and GC-MS/MS, and listed this compound as a compound of interest. However, the study did not provide a specific and detailed protocol for the isolation and analysis of this particular compound.

Spectroscopic Methods for Qualitative and Quantitative Analysis

Detailed spectroscopic methods for the qualitative and quantitative analysis of this compound in biological systems are not described in the available literature. While basic spectroscopic data may exist from its chemical synthesis and characterization, methods applying techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, or Nuclear Magnetic Resonance (NMR) for its quantification in complex biological matrices have not been reported. The development of such methods would be contingent on understanding the compound's spectral properties in the relevant biological milieu, which is currently not documented.

Advanced Sample Preparation and Extraction Protocols for Biological Samples

Consistent with the lack of established chromatographic and spectroscopic methods, there is a corresponding absence of advanced sample preparation and extraction protocols for this compound from biological samples. Techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation, which are crucial for removing interfering substances from biological matrices, have not been specifically optimized and published for this compound. The development of such protocols would be a necessary precursor to any reliable quantitative analysis.

Future Directions and Translational Research Perspectives

Emerging Research Areas for 2,6-Dihydroxynicotinamide

Investigations into the broader family of nicotinamide (B372718) derivatives suggest several promising research trajectories for this compound. Nicotinamide and its analogues are known to play crucial roles as components of the coenzyme NAD, which is central to cellular metabolism and energy production. drugbank.com Future studies could explore the potential of this compound to modulate NAD+ levels, which has implications for age-related degenerative diseases. nih.gov

Another emerging area of interest is the role of nicotinamide derivatives in influencing cellular signaling pathways. For instance, nicotinamide is known to be involved in the synthesis of NAD+, a key substrate for enzymes like poly [ADP-ribose] polymerase 1 (PARP-1). drugbank.com Research could therefore be directed towards understanding if this compound exhibits any inhibitory or modulatory effects on PARP enzymes, which are significant targets in cancer therapy. Furthermore, the structural similarity of this compound to other bioactive pyridine (B92270) compounds warrants investigation into its potential antimicrobial or anti-inflammatory properties.

Integration of Omics Technologies in Mechanistic Elucidation

To unravel the precise molecular mechanisms of this compound, the application of high-throughput "omics" technologies is indispensable. nih.gov A multi-omics approach, integrating genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of the cellular response to this compound. mdpi.comnih.gov

For example, transcriptomic analysis (e.g., RNA-seq) could identify genes that are differentially expressed in response to this compound treatment, offering clues about the pathways it modulates. mdpi.com Proteomics would enable the identification of protein targets with which the compound directly or indirectly interacts. mdpi.com Furthermore, metabolomics could reveal alterations in cellular metabolic pathways, providing insights into its bioenergetic effects. mdpi.com This integrated approach will be crucial in building a holistic picture of the compound's mechanism of action and identifying potential biomarkers for its activity. nih.gov

Development of Advanced Delivery Systems for Targeted Research Applications

The translation of any potentially therapeutic compound into a clinical setting often hinges on the development of effective delivery systems. nih.gov While research on specific delivery systems for this compound is not yet available, general principles of advanced drug delivery can be applied. Challenges in drug delivery often include poor solubility, lack of target specificity, and rapid metabolism. nih.gov

Future research could focus on encapsulating this compound within various nanocarriers, such as liposomes, polymeric nanoparticles, or micelles. These systems have the potential to enhance its bioavailability, control its release profile, and enable targeted delivery to specific tissues or cells. nih.gov For instance, nanoparticles could be functionalized with targeting ligands to direct the compound to cancer cells or inflamed tissues, thereby increasing efficacy and reducing potential off-target effects. The development of such advanced delivery systems will be a critical step in harnessing the full therapeutic potential of this compound in preclinical research models.

Exploration of this compound in Synergistic Therapeutic Strategies

The future of medicine is increasingly moving towards combination therapies to tackle complex diseases like cancer. Investigating the potential of this compound in synergistic therapeutic strategies is a logical next step. Its unique chemical structure could potentially be leveraged to enhance the efficacy of existing drugs or overcome mechanisms of drug resistance.

For example, if this compound is found to modulate DNA repair pathways, it could be tested in combination with DNA-damaging chemotherapeutic agents or radiation therapy. The goal would be to potentiate the cancer-killing effects of these established treatments. Similarly, if it exhibits immunomodulatory properties, its use in conjunction with immunotherapies could be explored. Rigorous preclinical studies will be necessary to identify promising combination strategies and to understand the molecular basis of any observed synergistic effects.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C6H6N2O3
Molecular Weight 154.123 g/mol
Melting Point 249 °C (decomposes)
InChI Key UYYJYLJAFBVFJW-UHFFFAOYSA-N

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Nicotinamide
NAD (Nicotinamide adenine (B156593) dinucleotide)
2,6-dichloronicotinonitriles
Phosphorus pentachloride
2,6-dichloropyridine
Potassium tert-butoxide
2,6-di-tert-butoxypyridine
Formic acid
6-Hydroxy-1,2-dihydropyridin-2-one (2,6-dihydroxypyridine)
4,6-Dihydroxynicotinamide
Nicotinic acid riboside
Kynurenine
5-hydroxytryptophan
Serotonin
Purine
Pyrimidine (B1678525)
Ribose-5-phosphate
ATP (Adenosine triphosphate)
ADP (Adenosine diphosphate)
Glucose 6-phosphate

Q & A

Q. What frameworks guide the formulation of research questions for studying this compound’s mechanisms?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to hypothesis development. Conduct a systematic literature review to identify gaps (e.g., unexplored signaling pathways) and prioritize questions with translational potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.